1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of a pyrimidine ring (4,6-dimethylpyrimidin-2-yl), a pyrazole ring (3-methyl-4-(4-methylbenzyl)), and a hydroxyl group (1H-pyrazol-5-ol).
- The compound’s structure combines features from both pyrimidines and pyrazoles, making it intriguing for various applications.
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol: is a complex organic compound with the chemical formula CHNO.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves multi-step reactions. One common approach is the condensation of appropriate precursors.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but they typically involve heating, reflux, and the use of suitable catalysts.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the functional groups involved.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) can reveal its biological activity.
Medicine: It may have pharmacological properties, making it relevant for drug discovery.
Industry: Limited industrial applications, but its unique structure could inspire new materials or catalysts.
Mechanism of Action
Targets: The compound might interact with specific enzymes, receptors, or cellular pathways.
Pathways: Further research is needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrimidine and pyrazole moieties sets it apart.
Similar Compounds: While not identical, related compounds include imatinib (used in cancer therapy) and other pyrimidine/pyrazole derivatives .
Remember that this compound’s full potential awaits further exploration, and ongoing research may uncover additional applications and mechanisms
Properties
Molecular Formula |
C18H20N4O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-[(4-methylphenyl)methyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H20N4O/c1-11-5-7-15(8-6-11)10-16-14(4)21-22(17(16)23)18-19-12(2)9-13(3)20-18/h5-9,21H,10H2,1-4H3 |
InChI Key |
ULYANABFHGPNFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(NN(C2=O)C3=NC(=CC(=N3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.